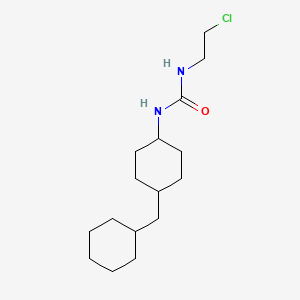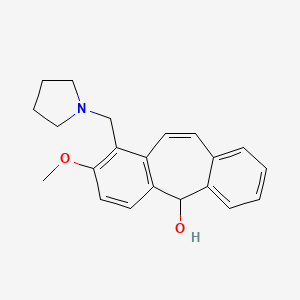![molecular formula C17H15NO2S B14663161 1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- CAS No. 52096-63-6](/img/structure/B14663161.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- is a compound belonging to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring
Métodos De Preparación
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- can be achieved through several synthetic routes:
Ring-Closure Reactions: One common method involves the cyclization of appropriate precursors under specific conditions.
Aromatization Processes: Isoindolines can be dehydrogenated to form isoindoles.
Industrial Production: Large-scale production may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenylmethylthioethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential for understanding its full potential .
Comparación Con Compuestos Similares
1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- can be compared with other isoindole derivatives:
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a similar core structure but different substituents, leading to distinct chemical properties.
1H-Isoindole, 2,3-dihydro-: Another isoindole derivative with different functional groups, affecting its reactivity and applications.
1H-Indole, 2,3-dihydro-: While not an isoindole, this compound shares structural similarities and can be used for comparative studies.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-[(phenylmethyl)thio]ethyl]- lies in its specific substituents, which confer unique chemical and biological properties.
Propiedades
Número CAS |
52096-63-6 |
|---|---|
Fórmula molecular |
C17H15NO2S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
2-(2-benzylsulfanylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO2S/c19-16-14-8-4-5-9-15(14)17(20)18(16)10-11-21-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Clave InChI |
JWXCTLWRLRKQQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCCN2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


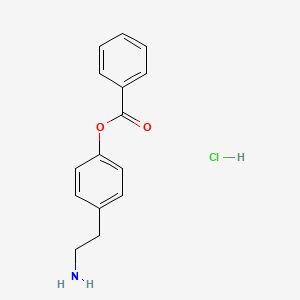
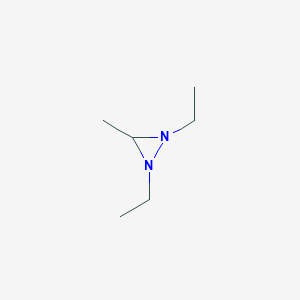
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
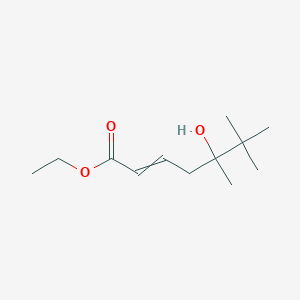
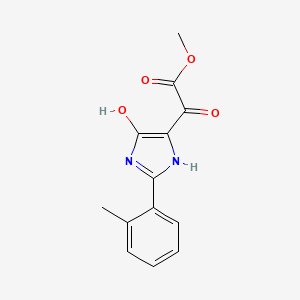
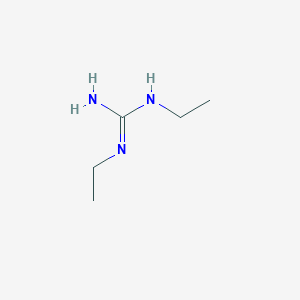
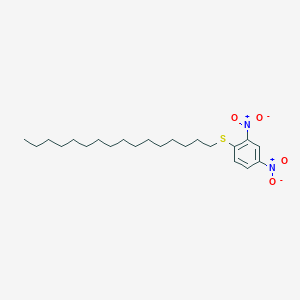


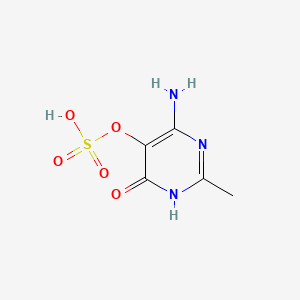
![[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14663155.png)
![N-(2-{4-[2-(4-Bromophenyl)hydrazinylidene]-4H-imidazol-5-yl}ethyl)acetamide](/img/structure/B14663158.png)
